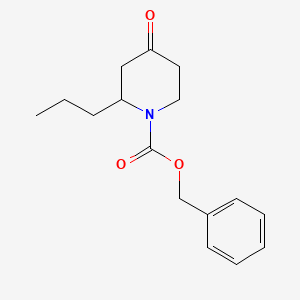

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

説明

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a propyl group, and a carboxylate ester.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate typically involves the reaction of 4-oxo-2-propylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic route. The process involves standard organic synthesis techniques, including purification steps like recrystallization or chromatography to obtain the pure product .

化学反応の分析

Types of Reactions: Benzyl 4-oxo-2-propylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antiviral Activity

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has been investigated for its antiviral properties, particularly against retroviral infections such as HIV. Research indicates that derivatives of this compound can inhibit HIV replication effectively. For instance, certain piperidine derivatives have shown significant antiviral activity at low concentrations, making them potential candidates for further drug development against HIV and other retroviruses .

1.2 Antiproliferative Effects

The compound has also been studied for its antiproliferative effects on various cancer cell lines. It has been noted that certain structural modifications can enhance its activity against proliferative diseases, including chronic myeloid leukemia (CML) and trypanosomiasis . The ability to inhibit cell proliferation suggests its potential as a chemotherapeutic agent.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including the Mannich reaction and subsequent modifications to achieve desired functional groups. For example, compounds derived from benzyl amines and piperidine derivatives have been synthesized using various methods, highlighting the versatility of this compound in organic synthesis .

2.2 Derivative Exploration

Research into derivatives of this compound has led to the identification of several promising candidates with enhanced biological activities. Modifications at specific positions on the piperidine ring or the introduction of different substituents have been shown to significantly alter their pharmacological profiles .

Case Studies and Research Findings

3.1 Case Study: Antiviral Efficacy

In a notable study, a derivative of this compound was tested for its ability to inhibit HIV replication in vitro. The results indicated that at concentrations as low as , the compound could inhibit viral replication by over 85% compared to control groups treated with solvent alone . This finding positions the compound as a potential lead in the development of new antiviral therapies.

3.2 Case Study: Anticancer Properties

Another research effort focused on evaluating the antiproliferative effects of various derivatives on cancer cell lines. The study revealed that specific modifications led to increased cytotoxicity against CML cells, suggesting that this compound could be further explored as a scaffold for anticancer drug development .

Summary Table of Applications

作用機序

The mechanism of action of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects.

類似化合物との比較

Piperidine Derivatives: Compounds like 4-oxo-2-methylpiperidine-1-carboxylate and 4-oxo-2-ethylpiperidine-1-carboxylate share structural similarities with Benzyl 4-oxo-2-propylpiperidine-1-carboxylate.

Uniqueness: this compound is unique due to its specific substitution pattern, which includes a benzyl group, a propyl group, and a carboxylate ester.

生物活性

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carbonyl group and a carboxylate functionality. Its molecular formula is , and it has a molecular weight of approximately 273.32 g/mol. The presence of the benzyl group enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes related to cancer cell proliferation and apoptosis.

Biological Activity

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown activity against breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth .

Neuroactive Properties:

Due to its structural similarities with other piperidine derivatives, there are indications that this compound may possess neuroactive properties, potentially influencing neurotransmitter systems.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related piperidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | C_{15}H_{19}NO_3 | Dual benzyl substituents enhance lipophilicity |

| (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C_{14}H_{17}NO_3 | Chiral center affecting biological activity |

| (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | C_{15}H_{19}NO_3 | Propyl group alters lipophilicity |

| Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | C_{16}H_{21}NO_3 | Additional methyl groups influence steric properties |

Case Studies

Study on Anticancer Effects:

A study conducted on the effects of this compound on human breast cancer cells demonstrated an IC50 value ranging from 19.9 to 75.3 µM, indicating significant antiproliferative activity compared to non-cancerous cells . This suggests a selective toxicity that could be beneficial for therapeutic applications.

Neuropharmacological Study:

In another investigation focusing on the neuropharmacological effects, compounds similar to Benzyl 4-oxo-2-propylpiperidine were tested for their interactions with dopamine receptors. These studies highlighted the potential for developing novel treatments for neurological disorders such as Parkinson's disease .

特性

IUPAC Name |

benzyl 4-oxo-2-propylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTIKFGDQYVIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744505 | |

| Record name | Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142764-70-3 | |

| Record name | Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。